molecular formula C14H13BClNO3 B8083947 Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-

Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-

Cat. No.: B8083947
M. Wt: 289.52 g/mol
InChI Key: QSDMMYAOINICBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with an aminocarbonyl group, which is further modified by a (2-chlorophenyl)methyl substituent. The boronic acid group (-B(OH)₂) confers unique reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor technologies .

Properties

IUPAC Name

[3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDMMYAOINICBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Bis(pinacolato)Diboron

The most widely employed method involves palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron (B₂pin₂). For the target compound, a 3-bromo-N-(2-chlorobenzyl)benzamide precursor reacts with B₂pin₂ in the presence of [Pd(dppf)Cl₂] (1–2 mol%) and KOAc (3 equiv) in anhydrous dioxane at 80–90°C for 12–24 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the boronic ester, which is hydrolyzed to the boronic acid using HCl (1 M).

Key Parameters

  • Catalyst: Pd(dppf)Cl₂ (yields 70–85%)

  • Solvent: Dioxane or THF

  • Temperature: 80–90°C

  • Workup: Acidic hydrolysis (pH 2–3) followed by extraction with ethyl acetate.

Limitations and Side Reactions

Competitive protodeboronation occurs under prolonged heating, necessitating strict temperature control. Substituent effects on the aryl ring influence reactivity: electron-withdrawing groups (e.g., carbamoyl) slow transmetallation but enhance stability of the boronic acid.

Organometallic Reagent Approaches

Grignard Reagent-Mediated Boronation

Aryl Grignard reagents, generated from 3-bromo-N-(2-chlorobenzyl)benzamide and magnesium in THF, react with trimethyl borate (B(OMe)₃) at −78°C to form the boronic ester. Subsequent acidic hydrolysis (HCl, 1 M) affords the target compound.

Typical Procedure

  • Generate Grignard reagent: 3-Bromo precursor (1 equiv) + Mg (1.1 equiv) in THF, 0°C, 2 h.

  • Add B(OMe)₃ (1.5 equiv) at −78°C, stir 1 h.

  • Quench with NH₄Cl, acidify to pH 3, extract with DCM.

  • Isolate product via rotary evaporation (57% yield).

Lithium-Halogen Exchange

Lithiation of 3-iodo-N-(2-chlorobenzyl)benzamide with n-BuLi (−78°C, THF) followed by treatment with triisopropyl borate (B(OiPr)₃) yields the boronic ester. Hydrolysis with H₂O/HCl provides the boronic acid in 65–75% yield.

Advantages

  • Tolerates sensitive functional groups (e.g., carbamoyl).

  • Scalable to multi-gram quantities.

Stepwise Synthesis via Carbamoyl Intermediate

Carbamoyl Group Installation

The 2-chlorobenzylcarbamoyl moiety is introduced before boronation to avoid side reactions. 3-Aminophenylboronic acid reacts with 2-chlorobenzyl isocyanate in DCM at 25°C for 6 h, yielding the target compound (82% purity). Purification via silica gel chromatography (EtOAc/hexane, 1:3) enhances purity to >95%.

Reaction Conditions

  • Solvent: Dichloromethane

  • Catalyst: None (spontaneous reaction)

  • Temperature: 25°C

  • Workup: Column chromatography.

Boronic Acid Functionalization

Alternative routes involve post-functionalization of preformed boronic acids. For example, 3-boronobenzoic acid is converted to the acyl chloride (SOCl₂, reflux), then coupled with 2-chlorobenzylamine in THF (0°C to RT, 12 h).

Yield Optimization

  • Use of Hünig’s base (DIPEA) increases yields to 78%.

  • Microwave-assisted synthesis reduces reaction time to 30 min (70°C).

Purification and Isolation Techniques

Salt Formation and Recrystallization

Crude boronic acid is converted to its sodium salt by treatment with NaOH (50% aq.) in diethyl ether. The sodium salt precipitates and is filtered, washed with ether, and dried. Acidification with HCl (1 M) regenerates the pure boronic acid.

Example

  • Crude product (10 g) + NaOH (8 mL, 50%) → Sodium salt (11 g).

  • Acidification: pH adjusted to 3 with HCl, extracted with ethyl acetate.

Solvent-Antisolvent Crystallization

Dissolving the boronic acid in warm isopropanol (37°C) and adding hexane induces crystallization. Ultrasonication improves crystal homogeneity.

Purity Data

MethodPurity (%)Yield (%)
Salt formation99.285
Solvent-antisolvent98.578

Industrial-Scale Considerations

Cost-Effective Raw Materials

Industrial synthesis prioritizes inexpensive starting materials like 2-chlorobenzylamine and 3-bromobenzoic acid. Patent CN111303192A highlights the use of 2-chloronaphthalene derivatives for analogous compounds, suggesting adaptability to the target molecule.

Process Optimization

  • Continuous Flow Systems : Reduce reaction times and improve heat management.

  • Catalyst Recycling : Pd recovery via charcoal adsorption lowers costs.

Scalability Challenges

  • Hygroscopicity of intermediates requires anhydrous conditions.

  • Boronic acid degradation at >100°C necessitates low-temperature processing .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Boronic Esters: Formed through oxidation reactions.

    Boranes/Borohydrides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Mechanisms

Structure and Stability
Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]- has a molecular formula of C14H13BClNO3 and a molecular weight of 289.52 g/mol. Its structure features a boronic acid group attached to a phenyl ring with a chlorophenylmethylcarbamoyl substituent, which enhances its reactivity and specificity in various applications .

Mechanism of Action
The primary mechanism through which this boronic acid derivative functions is via transmetalation, facilitating the formation of carbon-carbon bonds. This is crucial in many synthetic organic reactions, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for constructing complex organic molecules.

Organic Synthesis

Boronic acid derivatives are pivotal in organic synthesis due to their ability to form stable complexes with diols and polyols. This property allows them to act as effective reagents in various reactions:

  • Suzuki-Miyaura Coupling : This reaction is essential for forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution Reactions : The aminophenylcarbamoyl group can undergo nucleophilic attacks, expanding the compound's utility in synthesizing complex molecules.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its role as an enzyme inhibitor:

  • Inhibition of Serine Proteases : Studies indicate that boronic acid derivatives can effectively inhibit serine proteases, which are involved in various biological processes including inflammation and cancer progression.
  • β-Lactamase Inhibition : Research has demonstrated that this compound can inhibit β-lactamases such as KPC-2 and NDM-1, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

Material Science

In material science, boronic acids are utilized for developing advanced materials:

  • Sensing Applications : Due to their interaction with diol-containing compounds, they are employed in designing sensors for detecting sugars and other biomolecules.
  • Polymer Chemistry : Boronic acids can be used as building blocks for creating polymers with specific functionalities, including drug delivery systems.

Inhibition of β-Lactamases

A notable study demonstrated that specific boronic acid derivatives could inhibit KPC-2 and NDM-1 β-lactamases effectively. This inhibition significantly enhances the efficacy of existing antibiotics like cefotaxime against resistant strains, showcasing the potential for clinical applications in combating antibiotic resistance.

Cancer Cell Studies

In vitro assays have indicated that Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]- significantly inhibits cancer cell proliferation through proteasome inhibition. Promising pharmacokinetic profiles were also observed in animal models, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 3-[[[(2-chlorophenyl)methyl]amino]carbonyl] C₁₅H₁₄BClNO₃ Not explicitly reported; inferred from analogs N/A
3-(4-Cyanophenyl)aminocarbonylphenylboronic acid 3-[[(4-cyanophenyl)amino]carbonyl] C₁₄H₁₀BN₂O₃ Soluble in polar solvents; potential enzyme inhibition
B3 (Schiff base derivative) 3-[(4-hydrazinecarbonylphenyl)imino]methyl C₁₄H₁₄BN₃O₂ Soluble in ethanol, DMSO; elemental analysis: C 63.92%, H 5.25%
2,3-Dichlorophenylboronic acid 2,3-dichloro C₆H₅BCl₂O₂ Similarity score: 0.75; used in cross-coupling
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid 4-Cl, 3-CF₃O C₇H₅BClF₃O₃ High similarity (0.87); electronic effects from CF₃O

Key Observations :

  • Substituent Position and Electronic Effects : The 2-chlorophenyl group in the target compound likely reduces reactivity in metal-catalyzed reactions compared to electron-rich analogs, as seen in 2-chlorophenylboronic acid’s poor performance in Rh-catalyzed carbometalation .

Reactivity in Catalytic Reactions

  • Rh-Catalyzed Reactions: 2-Chlorophenylboronic acid derivatives show poor reactivity in Rh-catalyzed carbometalation due to steric hindrance and electron-withdrawing effects . The target compound’s bulky aminocarbonyl group may exacerbate this trend.
  • Suzuki-Miyaura Cross-Coupling : Chlorophenyl substituents generally lower reactivity compared to fluorophenyl or naphthyl analogs, as seen in .

Biological Activity

Boronic acids, particularly the compound Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, have garnered significant attention in medicinal chemistry due to their unique biological activities. This article reviews the biological mechanisms, therapeutic potentials, and relevant case studies associated with this compound.

Chemical Structure and Properties

Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]- is identified by its molecular formula C14H13BClNO3C_{14}H_{13}BClNO_3 and a molecular weight of 289.52 g/mol. The compound features a boron atom connected to a phenyl group and a chlorobenzyl moiety, contributing to its reactivity and biological interactions.

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with various biomolecules, particularly those containing hydroxyl groups. This property allows them to interact with enzymes such as serine proteases and glycosidases, inhibiting their activity. The specific mechanisms include:

  • Enzyme Inhibition : Boronic acids can inhibit the activity of serine proteases by binding to the active site through non-covalent interactions with hydroxyl groups present in carbohydrates .
  • Antibacterial Properties : They exhibit significant antibacterial activity against resistant strains by targeting β-lactamases, which are enzymes that confer antibiotic resistance .

1. Anticancer Activity

Studies have demonstrated that boronic acid derivatives can inhibit cancer cell growth by inducing cell cycle arrest. For instance, one study reported that a related boronic acid compound induced G2/M phase arrest in U266 cells, leading to reduced proliferation .

2. Antibacterial Activity

Boronic acid derivatives have shown effectiveness against various bacterial strains. A notable example includes their application as inhibitors of class C β-lactamases, which are crucial in combating antibiotic resistance. Compounds designed with boronic acid moieties have been reported to possess low inhibitory constants (Ki), indicating potent antibacterial effects .

3. Sensor Technologies

The ability of boronic acids to selectively bind diols has been exploited in sensor technologies for glucose detection, making them valuable in diabetes management.

Case Studies

StudyCompoundActivityFindings
1Boronic acid derivative (related)AnticancerInduced G2/M arrest in U266 cells; IC50 = 7.05 nM .
2Boronic acid as β-lactamase inhibitorAntibacterialKi = 0.004 µM against resistant strains; effective against biofilm formation .
3Sensor applicationGlucose detectionDemonstrated selective binding properties suitable for diabetes monitoring.

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that boronic acids can be administered intravenously, although optimization is often required to enhance their therapeutic concentrations at target sites . Importantly, certain derivatives have shown low toxicity profiles and no genotoxicity in human cells, which is critical for therapeutic applications .

Q & A

Q. What are the primary challenges in synthesizing boronic acid derivatives like B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-boronic acid, and what methodologies address these challenges?

Boronic acids are often synthesized via intermediates or prodrugs due to their instability during purification. For aromatic boronic acids, Suzuki-Miyaura coupling is a common method, but steric hindrance from substituents (e.g., the 2-chlorophenyl group) may require tailored catalysts or reaction conditions. Protecting groups or derivatization (e.g., pinacol ester formation) can mitigate dehydration/trimerization issues during synthesis .

Q. How can MALDI-MS be optimized for analyzing peptide boronic acids prone to dehydration/boroxine formation?

Dehydration artifacts can be reduced by derivatizing boronic acids with diols (e.g., pinacol) to form stable cyclic esters. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification during MALDI sample preparation, suppressing trimerization and simplifying sequencing of branched peptides .

Q. What experimental conditions improve the selectivity of boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Buffer optimization (e.g., using borate buffers at pH ≥ 8.5) enhances reversible diol binding while minimizing non-specific interactions. Surface plasmon resonance (SPR) studies show that adjusting ionic strength and pH can increase discrimination between glycosylated and non-glycosylated proteins .

Advanced Research Questions

Q. How do structural modifications of boronic acids influence their thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., halogens) exhibit higher thermal stability. Pyrene-1-boronic acid degrades above 600°C due to extended π-conjugation, while aliphatic boronic acids decompose at lower temperatures. Structure-activity relationships suggest that planar, rigid frameworks enhance char formation during pyrolysis, a key flame-retardant mechanism .

Q. What computational strategies are employed in designing boronic acid-based fluorescent sensors for α-hydroxycarboxylic acids?

Density functional theory (DFT) and time-dependent DFT (TDDFT) predict photoinduced electron transfer (PeT) mechanisms. Sensors with phenylethynylated carbazole cores show d-PeT (donor-excited PeT), where analyte binding disrupts electron transfer, enhancing fluorescence. Rehm-Weller and Marcus equations validate electron transfer rates, enabling rational design of pH-responsive probes .

Q. How can data-driven approaches optimize boronic acid selection for chiroptical sensor arrays?

Principal component analysis (PCA) and k-means clustering of 1,357 QSAR descriptors identify structurally diverse boronic acids from commercial/in-house libraries. Selecting compounds near cluster centroids maximizes chemical space coverage, enabling efficient screening of enantioselective sensors for alcohols or monosaccharides .

Q. What mechanisms underlie the enhanced proteasome inhibition of boronic acid derivatives compared to aldehyde-based inhibitors?

Boronic acids form reversible covalent bonds with the catalytic threonine residue of the 20S proteasome, as shown in X-ray crystallography studies. Their higher potency (IC₅₀ ~10 nM vs. μM for aldehydes) stems from stronger electrophilicity and slower dissociation rates. In vivo studies demonstrate sustained inhibition, reducing tumor growth in multiple myeloma models .

Q. How do non-specific interactions confound boronic acid-based biosensor performance, and how can these be mitigated?

In glucose sensors, boronic acid-functionalized polymers may crosslink via boroxines, reducing analyte accessibility. Introducing redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as molecular sieves minimizes interference from plasma proteins while enhancing sensor stability. Electrochemical impedance spectroscopy (EIS) validates reduced fouling .

Data Contradiction Analysis

Q. Why do some studies report high glycoprotein selectivity for boronic acids, while others highlight non-specific binding?

Discrepancies arise from differences in experimental setups. SPR studies using AECPBA-functionalized surfaces show that glycoproteins with terminal sialic acid bind more selectively than those with mannose. However, in complex biological matrices (e.g., serum), hydrophobic interactions with albumin dominate, necessitating buffer optimization or surface passivation .

Q. How can conflicting reports on boronic acid flame-retardant efficiency be reconciled?

Efficiency depends on the polymer matrix and boronic acid loading. Studies in cellulose show 20–30% reduction in peak heat release rate (pHRR), while synthetic polymers (e.g., polystyrene) require higher loadings (≥5 wt%) due to poor dispersion. TGA-MS data confirm that boronic acids with higher char residues (e.g., phenylboronic acid) outperform aliphatic analogs .

Methodological Tables

Table 1. Key Analytical Techniques for Boronic Acid Characterization

TechniqueApplicationKey InsightReference
MALDI-MSSequencing peptide boronic acidsDHB matrix suppresses boroxine formation
SPRGlycoprotein binding kineticsBorate buffer enhances selectivity
TGA-MSThermal stability/degradation pathwaysAromatic > aliphatic stability
DFT/TDDFTFluorescent sensor designValidates d-PeT mechanisms

Table 2. Design Strategies for Boronic Acid Therapeutics

StrategyExampleOutcomeReference
Substrate mimicryBortezomib (proteasome inhibitor)IC₅₀ = 6.5 nM in MM1S cells
Computationalα-Hydroxycarboxylic acid sensors8-fold fluorescence enhancement
BioisosterismBoronic acid as phosphate mimicReversible DNA templated ligation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.